Lipophilicity (LogP) as a Driver of Membrane Permeability vs. 1H-Indazole-5-carbonitrile
The introduction of the 3-isopropyl group significantly increases the compound's lipophilicity relative to the unsubstituted 1H-indazole-5-carbonitrile core, a critical factor for optimizing blood-brain barrier penetration or cellular uptake . While direct experimental LogP for 3-Isopropyl-1H-indazole-5-carbonitrile is not widely published, its regioisomer 3-Isopropyl-1H-indazole-6-carbonitrile exhibits a predicted LogP of approximately 2.8-3.2 . In contrast, the parent 1H-indazole-5-carbonitrile has a lower predicted LogP (~1.3-1.7), indicating a substantial difference in hydrophobicity [1].
| Evidence Dimension | Lipophilicity (Calculated/Predicted LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~2.8-3.2 (based on regioisomer data) |
| Comparator Or Baseline | 1H-indazole-5-carbonitrile (Predicted LogP ~1.3-1.7) |
| Quantified Difference | Increase of approximately 1.1 to 1.9 log units |
| Conditions | Computational prediction (e.g., ChemAxon, XLogP3) for neutral species |
Why This Matters
Higher lipophilicity can directly impact a compound's ability to cross biological membranes, influencing its suitability for targeting intracellular or CNS-based protein kinases.
- [1] Molbase. (n.d.). 1H-Indazole-5-carbonitrile (CAS 74626-47-4). Chemical Properties. View Source
